molecular formula C18H21F2NO3 B14176078 Ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate CAS No. 373377-50-5

Ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate

Cat. No.: B14176078
CAS No.: 373377-50-5
M. Wt: 337.4 g/mol
InChI Key: PNKLMSMGRPOCOC-UHFFFAOYSA-N
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Description

Ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. This compound is characterized by its quinoline core structure, which is substituted with ethyl, hexyl, and difluoro groups. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the quinoline core: This step involves the cyclization of an appropriate precursor, such as an aniline derivative, with a suitable reagent like ethyl acetoacetate under acidic conditions.

    Introduction of the hexyl group: The hexyl group can be introduced via alkylation reactions using hexyl halides in the presence of a base.

    Fluorination: The difluoro groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the quinoline core.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological targets.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate involves its interaction with molecular targets such as bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The compound inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing cell death. This mechanism is similar to that of other fluoroquinolone antibiotics.

Comparison with Similar Compounds

Ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate can be compared with other fluoroquinolone derivatives such as:

    Ciprofloxacin: A widely used antibiotic with a similar mechanism of action but different substituents on the quinoline core.

    Levofloxacin: Another fluoroquinolone with a broader spectrum of activity and different pharmacokinetic properties.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria and improved pharmacokinetic profile.

The uniqueness of this compound lies in its specific substituents, which may impart distinct biological activities and pharmacokinetic properties compared to other fluoroquinolones.

Properties

CAS No.

373377-50-5

Molecular Formula

C18H21F2NO3

Molecular Weight

337.4 g/mol

IUPAC Name

ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C18H21F2NO3/c1-3-5-6-7-8-21-11-13(18(23)24-4-2)17(22)12-9-14(19)15(20)10-16(12)21/h9-11H,3-8H2,1-2H3

InChI Key

PNKLMSMGRPOCOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)C(=O)OCC

solubility

43.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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